1-deoxy-D-xylulose

Overview

Description

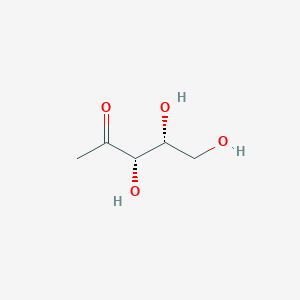

1-deoxy-D-xylulose (also known as DXP) is a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis . It is involved in the biosynthesis of terpenoids, which are the most abundant secondary metabolites in plants . The compound has a molecular formula of C5H10O4 .

Synthesis Analysis

The synthesis of 1-deoxy-D-xylulose is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is the first rate-limiting enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . DXS catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form DXP .

Molecular Structure Analysis

The molecular structure of 1-deoxy-D-xylulose is characterized by a five-carbon skeleton. The 3D structure of the enzyme DXS that synthesizes DXP has been identified by template-based in silico homology modelling method .

Chemical Reactions Analysis

In the MEP pathway, DXS catalyzes the conversion of pyruvate and D-GAP into DXP . This reaction is the first committed step in the MEP pathway .

Physical And Chemical Properties Analysis

1-deoxy-D-xylulose is a stable and conservative compound . It has a molecular weight of 134.13 g/mol and a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

Role in Terpene Synthesis

1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a rate-limiting enzyme in terpene synthesis that can affect the accumulation of secondary metabolites in plants . Terpenoids are the most common and diverse class of secondary metabolites in plant volatiles; they can be produced by almost all plant organs, including roots, stems, leaves, flowers, fruits, and seeds .

Application in Horticulture

In horticulture, particularly in tomatoes (Solanum lycopersicum), the DXS gene family members play an important role in hormone response . The RT-qPCR analysis showed that the tomato DXS2 gene was able to respond upon exposure to methyl jasmonate (MeJA) .

Role in Photosynthetic Pigment Synthesis

The SlDXS1 gene is associated with the synthesis of photosynthetic pigments . This study provides a reference for the further elucidation of the DXS gene’s biological function in the terpenoid synthesis pathway in tomatoes .

Potential Target for Antibiotic Development

Most bacteria synthesize isoprenoid precursors through the methylerythritol phosphate (MEP) pathway . 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) catalyzes the first reaction of the MEP pathway and is an attractive target for the development of new antibiotics .

Role in Mycobacterium Tuberculosis

The structure of Mycobacterium tuberculosis DXPS in complex with an inhibitor provides insights for enhancing the activity of alkylAPs against M. tuberculosis, aiding in the development of novel antibiotics .

Precursor to Isoprenoids and Non-Isoprenoids

1-deoxy-D-xylulose is a metabolite of the non-mevalonate pathway, generally found in prokaryotes, as a precursor to isoprenoids as well as non-isoprenoids like vitamins . As this pathway is not present in humans, it is of interest for the development of bacterium-specific drugs in the search for treatments of infectious diseases .

Mechanism of Action

Target of Action

1-Deoxy-D-xylulose primarily targets two proteins: 1-Deoxy-D-xylulose 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase . These proteins play crucial roles in the non-mevalonate pathway, which is essential for the biosynthesis of terpenoids .

Mode of Action

1-Deoxy-D-xylulose interacts with its targets to facilitate the synthesis of terpenoids. It acts as an intermediate in the non-mevalonate pathway . The exact molecular interactions between 1-deoxy-D-xylulose and its targets are still under investigation.

Biochemical Pathways

1-Deoxy-D-xylulose is involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . This pathway is distinct from the mevalonate pathway found in animals, fungi, and archaea . The MEP pathway is responsible for the synthesis of isoprenoids, a class of compounds that includes terpenoids .

Pharmacokinetics

It’s known that it’s a metabolite of the non-mevalonate pathway, generally found in prokaryotes . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 1-deoxy-D-xylulose results in the production of terpenoids, which are the most abundant secondary metabolites in plants . Terpenoids play essential roles in plant respiration, photosynthesis, growth, and development . They also mediate several other biological processes, such as resistance to various biotic and abiotic stresses, volatile emission for attracting pollinators in reproductive processes, and intracellular signal transduction .

Action Environment

The action of 1-deoxy-D-xylulose is influenced by environmental factors. For example, in tomatoes, the expression of the DXS gene, which is involved in the synthesis of 1-deoxy-D-xylulose, can respond to exposure to methyl jasmonate . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions.

Future Directions

The enzyme DXS and its product DXP are potential targets for the development of new antibiotics and herbicides . Further studies are needed to better understand the molecular mechanisms underlying the roles of DXS in biological processes . Moreover, clarifying the X-ray diffraction structure of DXS from plants remains a major issue to be addressed .

properties

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUZJYCAXLYZEE-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209046 | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-deoxy-D-xylulose | |

CAS RN |

60299-43-6 | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

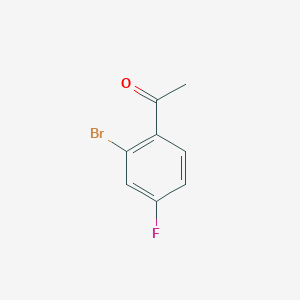

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

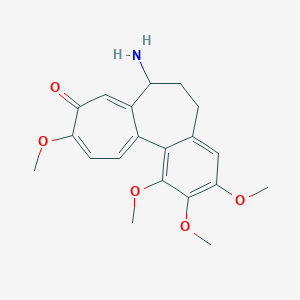

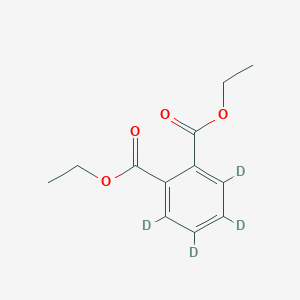

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)